molecular formula C11H18ClN3 B11719893 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride

Cat. No.: B11719893
M. Wt: 227.73 g/mol
InChI Key: FVWMNIDXDNTTPJ-UHFFFAOYSA-N
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Description

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a benzodiazole structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with the benzodiazole moiety. Common synthetic strategies include:

    Ring Construction: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

    Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the benzodiazole moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated derivatives, amines, thiols

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzodiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to its binding affinity and selectivity towards certain proteins, while the benzodiazole moiety enhances its biological activity . The compound may modulate enzyme activity, receptor binding, or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is unique due to its specific fusion of the pyrrolidine and benzodiazole rings, which imparts distinct chemical and biological properties. This fusion enhances its three-dimensional structure, contributing to its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;/h10,12H,1-7H2,(H,13,14);1H

InChI Key

FVWMNIDXDNTTPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C3CCCN3.Cl

Origin of Product

United States

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